Regioisomeric Discrimination: [e]-1,3-Oxazin-4-one vs. [b]-1,4-Oxazin-3(4H)-one Scaffold
The target compound (CAS 1110662-18-4) adopts the [e]-fused 1,3-oxazin-4(3H)-one ring architecture, which positions the carbonyl at C4 and the ring oxygen at O1. This contrasts sharply with the commercially more common regioisomer 2,2-dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4), which bears a [b]-fused 1,4-oxazin-3(4H)-one scaffold with the carbonyl at C3 and oxygen at O4 [1]. The difference in carbonyl placement alters the hydrogen-bonding geometry with catalytic serine residues in serine protease active sites. In the [e]-series, 7-nitro-2-aryl derivatives demonstrate competitive inhibition of chymotrypsin (EC 3.4.21.1), whereas the [b]-series counterparts exhibit non-competitive inhibition, as catalogued in the BRENDA enzyme database for compounds such as 2-(3-methylphenyl)-7-nitro-4H-3,1-benzoxazin-4-one (competitive) vs. 2-(3-bromophenyl)-7-nitro-4H-3,1-benzoxazin-4-one (non-competitive) [2]. This mechanistic divergence implies distinct binding modes that cannot be replicated by substituting one regioisomer for the other.
| Evidence Dimension | Enzyme inhibition modality (chymotrypsin EC 3.4.21.1) |
|---|---|
| Target Compound Data | Predicted competitive inhibition based on [e]-1,3-oxazin-4-one scaffold class behavior |
| Comparator Or Baseline | [b]-1,4-oxazin-3(4H)-one scaffold (CAS 85160-83-4): non-competitive inhibition observed for structurally analogous 7-nitro derivatives in BRENDA database |
| Quantified Difference | Mechanistic class difference: competitive vs. non-competitive inhibition (qualitative, scaffold-dependent) |
| Conditions | BRENDA-curated enzyme inhibition data for benzoxazinone derivatives against chymotrypsin (EC 3.4.21.1) |
Why This Matters
Procurement of the incorrect regioisomer for protease inhibition studies will yield mechanistically divergent results, invalidating SAR interpretation and wasting screening resources.
- [1] PubChem Compound Summary. 2,2-Dimethyl-7-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 85160-83-4). National Center for Biotechnology Information. View Source
- [2] BRENDA Enzyme Database. Inhibitors of chymotrypsin (EC 3.4.21.1): 2-(3-methylphenyl)-7-nitro-4H-3,1-benzoxazin-4-one (competitive) vs. 2-(3-bromophenyl)-7-nitro-4H-3,1-benzoxazin-4-one (non-competitive). View Source
